What is 2-Amino-1-hydroxyoctan-3-one hydrochloride used for in research
What is 2-Amino-1-hydroxyoctan-3-one hydrochloride used for in research
Title: 2-Amino-1-hydroxyoctan-3-one Hydrochloride: A Critical Tool Compound in Sphingolipidomics and Metabolic Research
Executive Summary In the rapidly evolving field of sphingolipidomics, the precise quantification and biochemical mapping of lipid metabolic networks require highly specific tool compounds. 2-Amino-1-hydroxyoctan-3-one hydrochloride—commonly referred to as 3-keto sphinganine (d8:0) hydrochloride or 3-keto-C8-dihydrosphingosine—is a synthetic, short-chain analog of the endogenous 18-carbon intermediate, 3-keto sphinganine (d18:0)[1]. As a Senior Application Scientist, I present this technical guide to elucidate the causality behind utilizing this specific C8 analog. By bypassing the extreme hydrophobicity of natural sphingolipids, this compound provides a self-validating mechanism for in vitro enzymatic assays and serves as an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics[2][3].
To understand the utility of 2-Amino-1-hydroxyoctan-3-one, one must first examine the de novo sphingolipid biosynthesis pathway. The pathway initiates in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT)[4]. This reaction yields 3-keto sphinganine (d18:0).
Endogenous 3-keto sphinganine is highly transient and rapidly reduced by 3-Ketosphinganine Reductase (KDSR) in an NADPH-dependent manner to form sphinganine, which is subsequently acylated into dihydroceramides and desaturated into ceramides[2][4].
The introduction of the synthetic d8:0 analog (2-Amino-1-hydroxyoctan-3-one) allows researchers to probe this specific junction of the pathway. Because KDSR exhibits broad substrate tolerance regarding the aliphatic chain length, the d8:0 analog acts as a highly efficient, water-soluble substrate for in vitro kinetic studies.
De Novo Sphingolipid Pathway highlighting the integration of the d8:0 synthetic analog.
Core Research Applications & Causality
Internal Standard for LC-MS/MS Lipidomics
The Challenge: Endogenous sphingolipids (d18:0) are notoriously difficult to quantify due to variable extraction efficiencies and matrix effects that suppress ion generation in the mass spectrometer. The Solution: 2-Amino-1-hydroxyoctan-3-one (d8:0) is structurally identical to the natural metabolite but features an 8-carbon chain instead of an 18-carbon chain[1]. The Causality: Mammalian biology does not synthesize C8 sphingoid bases. Therefore, spiking the d8:0 analog into a biological sample prior to lipid extraction provides a background-free internal standard[2][5]. Because it shares the identical polar headgroup (2-amino-1-hydroxy-3-one) as the target analyte, it exhibits nearly identical ionization efficiency and predictable chromatographic behavior, allowing for absolute quantification of endogenous 3-keto sphinganine levels.
Substrate for In Vitro Enzymatic Assays
The Challenge: Natural C18 sphingolipids are highly hydrophobic. In aqueous in vitro assays, they form micelles or require harsh detergents (e.g., Triton X-100) or carrier proteins (BSA) to remain in solution. These additives artificially alter enzyme kinetics (Vmax, Km) and complicate downstream readouts. The Solution: The truncated aliphatic chain of the d8:0 analog drastically increases its aqueous solubility[3]. The Causality: Researchers utilize 2-Amino-1-hydroxyoctan-3-one to perform detergent-free KDSR activity assays. The enzyme readily accepts the C8 analog, allowing for accurate mapping of enzyme inhibition kinetics without the confounding variables of lipid aggregation.
Quantitative Data & Physicochemical Properties
To ensure experimental reproducibility, the physicochemical properties of the compound must be strictly controlled. The table below summarizes the critical data points required for assay formulation.
| Property | Specification | Research Implication |
| Chemical Name | 2-Amino-1-hydroxyoctan-3-one hydrochloride | Standardized nomenclature for procurement. |
| Common Synonyms | 3-keto Sphinganine (d8:0) HCl, 3-keto-C8-Dihydrosphingosine | Used interchangeably in lipidomics literature. |
| CAS Number | 1824382-78-6 | Ensures precise chemical identity[1]. |
| Molecular Formula | C8H17NO2 • HCl | Accounts for the salt form during molarity calculations. |
| Molecular Weight | 195.7 g/mol | Critical for precise standard curve generation[1]. |
| Exact Mass (M+H) | 160.1 m/z (free base) | Primary parent ion for MS/MS MRM transitions. |
| Solubility | Water, Methanol, DMSO | Enables detergent-free in vitro assay design[3]. |
Experimental Protocols: Self-Validating Systems
As a principle of scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate internal checks to ensure data trustworthiness.
Protocol 1: LC-MS/MS Quantification of Endogenous 3-Keto Sphinganine
This protocol utilizes 2-Amino-1-hydroxyoctan-3-one as an internal standard (IS) to correct for extraction losses and ion suppression[2][5].
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Standard Preparation: Prepare a 10 µM stock of 3-keto sphinganine (d8:0) in LC-MS grade methanol.
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Sample Spiking (Self-Validation Step): Aliquot 100 µL of plasma or cell lysate. Immediately spike with 10 µL of the d8:0 IS stock. Validation: A parallel "blank matrix" must be spiked with the IS to confirm the absence of endogenous isobaric interference at the d8:0 MRM transition.
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Lipid Extraction: Add 300 µL of Methanol/Chloroform (2:1 v/v). Vortex for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
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Phase Separation: Extract the lower organic phase and dry under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol.
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LC-MS/MS Analysis: Inject 5 µL onto a C8 or C18 UPLC column[2][5].
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MRM Transitions:
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Endogenous (d18:0): m/z 300.3 → 282.3 (loss of H2O).
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Internal Standard (d8:0): m/z 160.1 → 142.1 (loss of H2O).
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Data Analysis: Calculate the endogenous concentration by plotting the peak area ratio (d18:0 / d8:0) against a previously generated calibration curve.
Protocol 2: In Vitro KDSR Activity Assay
This assay leverages the aqueous solubility of the d8:0 analog to measure KDSR activity without detergents.
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Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl. Do not add BSA or detergents.
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Enzyme Addition: Add 1 µg of purified recombinant human KDSR to 90 µL of assay buffer.
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Cofactor Initiation: Add 1 mM NADPH (final concentration).
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Substrate Addition: Initiate the reaction by adding 10 µM of 2-Amino-1-hydroxyoctan-3-one (d8:0)[3].
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Kinetic Readout (Self-Validation Step): Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over 15 minutes at 37°C. Validation: A "no-enzyme" control must be run simultaneously to account for background NADPH oxidation.
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Confirmation: Quench the reaction with methanol and use LC-MS/MS to detect the formation of the product, sphinganine (d8:0).
Self-validating LC-MS/MS workflow utilizing the d8:0 internal standard.
References
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Merrill, A. H. "Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics". Chemical Reviews, NIH Public Access. Available at:[Link]
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Vitner, E. B., et al. "Elevation in sphingolipid upon SARS-CoV-2 infection: possible implications for COVID-19 pathology". Life Science Alliance. Available at:[Link]
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Esaki, K., et al. "L-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation". Journal of Biological Chemistry, NIH Public Access. Available at:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Elevation in sphingolipid upon SARS-CoV-2 infection: possible implications for COVID-19 pathology | Life Science Alliance [life-science-alliance.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
